molecular formula C24H16Si B1585812 5,5'-Spirobi(dibenzosilole) CAS No. 159-68-2

5,5'-Spirobi(dibenzosilole)

Cat. No. B1585812
CAS RN: 159-68-2
M. Wt: 332.5 g/mol
InChI Key: FAMRBROKCVCCCX-UHFFFAOYSA-N
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Description



  • 5,5’-Spirobi(dibenzosilole) is a chemical compound with the formula C24H16Si . It belongs to the class of spirobifluorenes and exhibits intriguing properties due to its intricate molecular structure.

  • This compound has found applications in scientific research, particularly in materials science and organic electronics.





  • Synthesis Analysis



    • The synthesis of 5,5’-Spirobi(dibenzosilole) involves various methods, including direct dehydrative coupling of simple biaryls or other synthetic routes.

    • Further research is needed to explore more efficient and scalable synthetic approaches.





  • Molecular Structure Analysis



    • The molecular structure of 5,5’-Spirobi(dibenzosilole) consists of two benzene rings connected by a silicon atom in a spiro configuration.

    • The spiro linkage imparts unique electronic and optical properties to this compound.





  • Chemical Reactions Analysis



    • 5,5’-Spirobi(dibenzosilole) can participate in various chemical reactions, including cross-coupling reactions , oxidation , and reduction .

    • These reactions can be harnessed to modify its properties or create derivatives.





  • Physical And Chemical Properties Analysis



    • Melting point : Approximately 230.0 to 234.0°C .

    • Boiling point : 460°C (literature value).

    • Density : 1.25±0.1 g/cm³ (predicted).

    • Color : White to almost white.

    • UV absorption : λmax at 280 nm (in CH2Cl2).




  • Scientific Research Applications

    Summary of the Application

    5,5’-Spirobi(dibenzosilole) is used as a core molecule in the design of donor molecules for organic photovoltaic cells .

    Methods of Application or Experimental Procedures

    In the research, four new molecules were designed from the π–A–π–D–π–A–π type reference molecule “DBS-2PP” by adding peripheral A2 acceptors to the reference . A comprehensive theoretical investigation was conducted under density functional theory to examine the structural geometries, along with the optical and photovoltaic parameters .

    Results or Outcomes

    All the developed compounds surpassed the reference molecule in attributes such as frontier molecular orbitals, density of states, light-harvesting effectiveness, excitation, binding, and reorganizational energies, molar absorption coefficient, dipole moment, as well as transition density matrix . Among them, D4 proved to be the best, possessing the narrowest band-gap, as well as the highest absorption maxima and dipole moment .

    2. Electronic Materials

    Summary of the Application

    5,5’-Spirobi(dibenzosilole) and its π-extended derivatives have found many potential applications in the development of novel electronic materials such as OLEDs, semiconductors, and solar cells .

    Methods of Application or Experimental Procedures

    The synthesis of dibenzosilole derivatives is often based on the metal-halide exchange of dihalobiarenes, followed by cyclization with dichlorosilanes .

    Results or Outcomes

    Dibenzosiloles (9-silafluorenes) possess unique photophysical and electronic properties such as high electron-transporting performances which could also be used in promising photovoltaic organic materials . They are important motifs appearing as key building blocks in the structure of many kinds of novel light emitting materials, solar cells, semiconductors, electroluminescent materials .

    3. Optoelectronic Materials

    Summary of the Application

    Benzosiloles and their π-extended derivatives, including 5,5’-Spirobi(dibenzosilole), have found many potential applications in the development of novel optoelectronic materials .

    Methods of Application or Experimental Procedures

    The synthesis of these materials often involves the construction of (di)benzosilole derivatives and (benzo)siloles fused to aromatic five- and six-membered heterocycles .

    Results or Outcomes

    These materials have extraordinary properties compared to other well-known organic materials. They are key building blocks in the structure of many kinds of novel light emitting materials, solar cells, semiconductors, and electroluminescent materials .

    4. Organic Electronics

    Summary of the Application

    A range of new alternating copolymers of dibenzosilole, including 5,5’-Spirobi(dibenzosilole), have been synthesized and characterized for their optoelectronic properties .

    Methods of Application or Experimental Procedures

    Suzuki polycondensation reactions were used to afford a series of eight conjugated materials by the respective combination of either a 3,6- or 2,7-linked 9,9-dioctyldibenzosilole with 3,6-linked-N-octylcarbazole, triarylamine, oxadiazole, and triazole monomers .

    Results or Outcomes

    The spectroscopic and electrochemical measurements were used to determine the materials’ HOMO and LUMO energies and the values were correlated with the copolymer composition and structure . Some of the copolymers were evaluated as the active layer within single-layer polymer light emitting diodes (PLEDs), which gave low intensity electroluminescence . The selected copolymers were also evaluated as the organic semiconductor in bottom-gate, bottom-contact organic field effect transistors (OFETs). The best performing devices gave a maximum mobility of 3 × 10 −4 cm 2 V −1 s −1 and on/off current ratios of 10 5 .

    5. Explosives Detection

    Summary of the Application

    Dibenzosilole molecules, including 5,5’-Spirobi(dibenzosilole), have been used in the detection of explosives .

    Results or Outcomes

    While the specific results or outcomes are not detailed in the available resources, the use of these molecules in explosives detection highlights their potential in safety and security applications .

    6. Synthesis of Multi-substituted Dibenzosilole

    Summary of the Application

    A new zirconium-mediated cycloaddition for preparing dibenzosilole derivatives was developed using silicon-bridged diynes and electron-withdrawing alkynes as starting materials .

    Methods of Application or Experimental Procedures

    The preparation of silicon-bridged diynes from 1-bromide-2-iodobenzene, terminal alkynes, and dimethyldichlorosilane was also studied . Unlike in the previous synthesis methods, much higher yields of electron-withdrawing group-substituted dibenzosilole derivatives were obtained .

    Results or Outcomes

    Using these new methods, a series of novel multi-substituted dibenzonsilole and benzonaphthosilole derivatives were obtained effectively .

    Safety And Hazards



    • No specific safety hazards are associated with this compound.

    • Always handle chemicals with proper precautions and follow safety guidelines.




  • Future Directions



    • Investigate novel synthetic routes for efficient production.

    • Explore applications in organic electronics, optoelectronics, and materials science.




    properties

    IUPAC Name

    5,5'-spirobi[benzo[b][1]benzosilole]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H16Si/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FAMRBROKCVCCCX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C3=CC=CC=C3[Si]24C5=CC=CC=C5C6=CC=CC=C46
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H16Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40166553
    Record name 5,5'-Spirobi(dibenzosilole)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40166553
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    332.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5,5'-Spirobi(dibenzosilole)

    CAS RN

    159-68-2
    Record name 5,5'-Spirobi(dibenzosilole)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159682
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 159-68-2
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    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143517
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 5,5'-Spirobi(dibenzosilole)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40166553
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    Citations

    For This Compound
    19
    Citations
    H Gilman, RD Gorsich - Journal of the American Chemical Society, 1958 - ACS Publications
    Several functional dibenzosilole compounds, ie, compounds having a silicon-chlorine bond, as well as some non-functional dibenzosilole types, have been prepared by a cyclization …
    Number of citations: 86 pubs.acs.org
    H Gilman, RD Gorsich - Journal of the American Chemical Society, 1958 - ACS Publications
    It has been demonstrated that2, 2'-biphenylenedilithium (I) reacts with 5-chloro-5-methyldibenzosilole (III) to give 5, 5'-spirobi-[dibenzosilole](II) and 5, 5-dimethyldibenzosilole. …
    Number of citations: 54 pubs.acs.org
    H Gilman, G Lichtenwalter - The Journal of Organic Chemistry, 1959 - ACS Publications
    From the reaction of hexachlorodisilane with pxenyllithium there was obtained10 a mixture of tetraxenylsilane and hexaxenyldisilane. Similarly, from hexachlorodisilane and p-…
    Number of citations: 17 pubs.acs.org
    R West - Journal of the American Chemical Society, 1958 - ACS Publications
    Silicon and organosilicon derivatives of acetylacetone have been prepared and their structures have been investigated, principally by means of infrared spectroscopy. Chelated …
    Number of citations: 138 pubs.acs.org
    D Wittenberg, H Gilman - Journal of the American Chemical …, 1958 - ACS Publications
    When 4-bromobutyltriphenylsilane was treated with lithium in ethyl ether at—25 and the mix-ture carbonated as soon as it had warmed to room temperature, benzoic acid, …
    Number of citations: 67 pubs.acs.org
    X Ren, J Li, RJ Holmes, PI Djurovich… - Chemistry of …, 2004 - ACS Publications
    Four ultrahigh energy gap organosilicon compounds [diphenyldi(o-tolyl)silane (UGH1), p-bis(triphenylsilyl)benzene (UGH2), m-bis(triphenylsilyl)benzene (UGH3), and 9,9‘-…
    Number of citations: 654 pubs.acs.org
    RW Coutant, A Levy - 1969 - apps.dtic.mil
    The thermal-decomposition kinetics of the following arylsilanes have been investigated using both static and flow techniques monophenylsilane, diphenylsilane, triphenylsilane, …
    Number of citations: 10 apps.dtic.mil
    LS Chang, JY Corey - Organometallics, 1989 - ACS Publications
    Ti, Zr). Under the same conditions and time periods the percent conversion of starting material to condensed products with ClRh (PPh3) 3 followed the order: III (100%), I (83%), …
    Number of citations: 151 pubs.acs.org
    LH Xie, J Liang, J Song, CR Yin… - Current Organic …, 2010 - ingentaconnect.com
    Spirocyclic aromatic hydrocarbons (SAHs) or spirocyclic arenes are functional building blocks in constructing amorphous organic/ polymeric semiconductors with high glass transition …
    Number of citations: 68 www.ingentaconnect.com
    G Yu, X Xu, Y Liu, Z Jiang, S Yin, Z Shuai, D Zhu… - Applied Physics …, 2005 - pubs.aip.org
    We report an efficient blue light-emitting diode (LED) using N⁠, N′-bis (1-naphthyl)-N⁠, N′-diphenylbenzidine as an emitting layer and tetra (⁠ β-naphthyl) silane (TNS) as a hole-…
    Number of citations: 21 pubs.aip.org

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